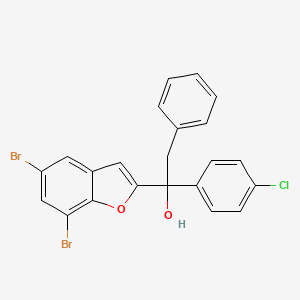
2-Benzofuranmethanol, 5,7-dibromo-alpha-(4-chlorophenyl)-alpha-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzofuranmethanol, 5,7-dibromo-alpha-(4-chlorophenyl)-alpha-(phenylmethyl)- is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofuranmethanol, 5,7-dibromo-alpha-(4-chlorophenyl)-alpha-(phenylmethyl)- typically involves multi-step organic reactions. Common starting materials include benzofuran derivatives, brominating agents, and chlorophenyl compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Halogen substitution reactions are common, where bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized benzofuran compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Benzofuranmethanol, 5,7-dibromo-alpha-(4-chlorophenyl)-alpha-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Benzofuranmethanol derivatives: Compounds with similar benzofuran structures but different substituents.
Halogenated phenyl compounds: Compounds with halogen atoms attached to phenyl rings.
Uniqueness
The uniqueness of 2-Benzofuranmethanol, 5,7-dibromo-alpha-(4-chlorophenyl)-alpha-(phenylmethyl)- lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
89998-96-9 |
|---|---|
Molecular Formula |
C22H15Br2ClO2 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-1-(5,7-dibromo-1-benzofuran-2-yl)-2-phenylethanol |
InChI |
InChI=1S/C22H15Br2ClO2/c23-17-10-15-11-20(27-21(15)19(24)12-17)22(26,13-14-4-2-1-3-5-14)16-6-8-18(25)9-7-16/h1-12,26H,13H2 |
InChI Key |
UUBWVIFWZZLPHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Cl)(C3=CC4=CC(=CC(=C4O3)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


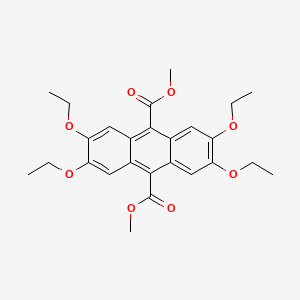
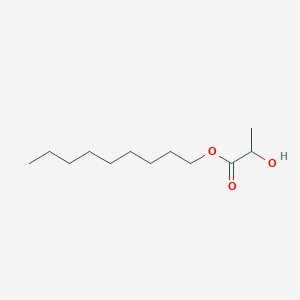
![{(Methylsulfanyl)[(prop-2-en-1-yl)sulfanyl]methyl}benzene](/img/structure/B14388205.png)
![Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane](/img/structure/B14388206.png)
![1-(4-{[2-(Methylamino)ethyl]sulfanyl}phenyl)propan-2-one](/img/structure/B14388210.png)
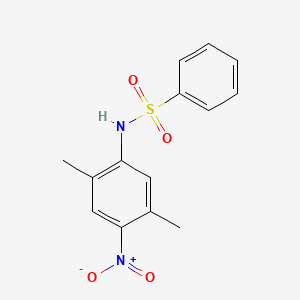
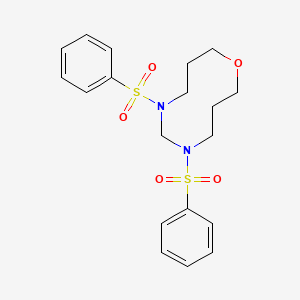
![Silane, trimethyl[1-phenyl-2-(phenylsulfonyl)ethyl]-](/img/structure/B14388218.png)
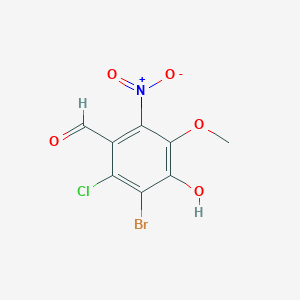
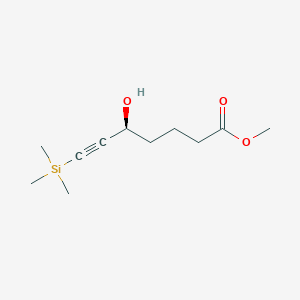

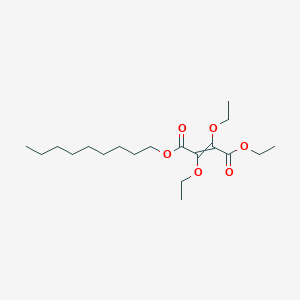
![2-Hydroxy-N-(2-nitrophenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14388260.png)
![1-{[Ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14388275.png)
